2-(Di-tert-butylphosphino)-2',6'-dimethylbiphenyl

Vue d'ensemble

Description

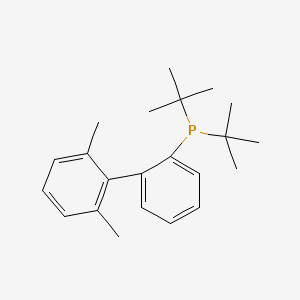

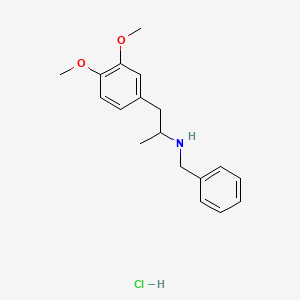

2-(Di-tert-butylphosphino)-2’,6’-dimethylbiphenyl, also known as JohnPhos, is a reactive dialkylbiaryl phosphine ligand . It is used to catalyze carbon-nitrogen bond-forming reactions .

Synthesis Analysis

While specific synthesis methods for 2-(Di-tert-butylphosphino)-2’,6’-dimethylbiphenyl were not found, it is known that similar compounds are synthesized using various methods. For instance, tBuBrettPhos, a related compound, is synthesized using tert-butylphosphine and 2,4,6-triisopropyl-3,6-dimethoxy-1,1’-biphenyl .Molecular Structure Analysis

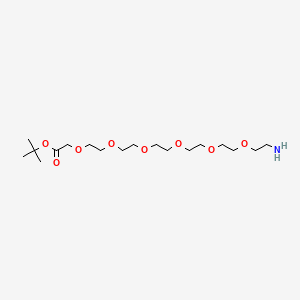

The molecular structure of 2-(Di-tert-butylphosphino)-2’,6’-dimethylbiphenyl consists of a biphenyl core with a phosphine group attached to one of the phenyl rings. The phosphine group is substituted with two tert-butyl groups .Chemical Reactions Analysis

2-(Di-tert-butylphosphino)-2’,6’-dimethylbiphenyl is used as a ligand in various palladium-catalyzed reactions . It is particularly efficient in Buchwald-Hartwig Cross Coupling Reaction and Heck Reaction .Physical And Chemical Properties Analysis

The compound is a white solid with a molecular weight of 298.4 . It is slightly soluble in chloroform, dichloromethane, and DMSO .Applications De Recherche Scientifique

Catalysis in Chemical Synthesis

2-(Di-tert-butylphosphino)-2',6'-dimethylbiphenyl has been studied for its role in catalysis, particularly in palladium-catalyzed cross-coupling reactions. DeVasher et al. (2004) found that sterically demanding, water-soluble alkylphosphines including this compound, when combined with palladium salts, were effective in Suzuki, Sonogashira, and Heck couplings of aryl bromides under mild conditions in aqueous solvents. This approach proved efficient for Suzuki couplings of unactivated aryl bromides at room temperature without the need for organic solvents (DeVasher, R., Moore, L. R., & Shaughnessy, K. H., 2004).

Structural and Reactivity Studies

Waterman et al. (2014) explored the synthesis, structure, and reactivity of platinum compounds featuring terminal amido and phosphido ligands. They utilized 1,2-bis(di-tert-butylphosphino)ethane (a related compound) for the preparation of terminal anilido and phosphido compounds, examining their resistance to deprotonation with external bases or through alkane or arene elimination (Waterman, R., Mindiola, D., Clough, C. R., & Hillhouse, G., 2014).

Investigation of Steric and Electronic Properties

Diebolt et al. (2011) conducted an in-depth study of the steric and electronic properties of several sterically demanding tertiary phosphines, including 2-di-tert-butylphosphino-2'-(N,N-dimethylamino)biphenyl. Their research involved synthesizing and characterizing iridium complexes with these ligands, providing insights into their basicity and ligand steric parameters (Diebolt, O., Fortman, G. C., Clavier, H., et al., 2011).

Use in Nickel Carbene Complexes

Iluc and Hillhouse (2014) described the synthesis and characterization of new carbene complexes involving a related compound, 1,2-bis(di-tert-butylphosphino)ethane. They studied the reactivity of these complexes toward 1-electron oxidizing agents, contributing to the understanding of nickel-carbene chemistry (Iluc, V. & Hillhouse, G., 2014).

Safety and Hazards

2-(Di-tert-butylphosphino)-2’,6’-dimethylbiphenyl can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Propriétés

IUPAC Name |

ditert-butyl-[2-(2,6-dimethylphenyl)phenyl]phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31P/c1-16-12-11-13-17(2)20(16)18-14-9-10-15-19(18)23(21(3,4)5)22(6,7)8/h9-15H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSBWMABBLBKKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3121918.png)

![(4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole]](/img/structure/B3122009.png)